Lp-PLA2-IN-14

Description

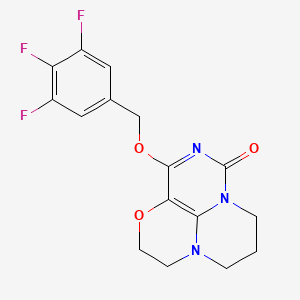

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14F3N3O3 |

|---|---|

Molecular Weight |

353.30 g/mol |

IUPAC Name |

4-[(3,4,5-trifluorophenyl)methoxy]-6-oxa-1,3,9-triazatricyclo[7.3.1.05,13]trideca-3,5(13)-dien-2-one |

InChI |

InChI=1S/C16H14F3N3O3/c17-10-6-9(7-11(18)12(10)19)8-25-14-13-15-21(4-5-24-13)2-1-3-22(15)16(23)20-14/h6-7H,1-5,8H2 |

InChI Key |

XFEWOHBVSRKLGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCOC3=C2N(C1)C(=O)N=C3OCC4=CC(=C(C(=C4)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Lp-PLA2-IN-14: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-14. It is intended to serve as a resource for researchers and professionals in drug development, offering available data on its mechanism of action, physicochemical properties, and potential therapeutic applications.

Introduction to Lp-PLA2 and its Role in Disease

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] A significant portion, approximately 80%, of circulating Lp-PLA2 is bound to low-density lipoprotein (LDL) particles, with the remainder associated with high-density lipoprotein (HDL).[1] The enzyme plays a critical role in the vascular inflammatory process by hydrolyzing oxidized phospholipids on LDL particles. This enzymatic action generates pro-inflammatory and pro-atherogenic products, such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1][2] These byproducts contribute to the development and instability of atherosclerotic plaques, making Lp-PLA2 a significant biomarker and therapeutic target for cardiovascular diseases.[1][2]

This compound: An Inhibitor of Lp-PLA2

This compound, also identified as Compound 19, is a potent inhibitor of the Lp-PLA2 enzyme.[2][3] It belongs to a class of tricyclic pyrimidone compounds.[3] Its inhibitory activity against recombinant human Lp-PLA2 (rhLp-PLA2) has been quantified, positioning it as a molecule of interest for research into conditions where Lp-PLA2 activity is implicated.[2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Compound Name | This compound (Compound 19) | [2][3] |

| Molecular Formula | C₁₆H₁₄F₃N₃O₃ | [4] |

| CAS Number | 2756855-66-8 | [2] |

Quantitative Data: Inhibitory Potency

The primary quantitative measure of this compound's activity is its half-maximal inhibitory concentration (IC50), expressed as a pIC50 value.

| Parameter | Value | Target | Reference |

| pIC50 | 8.4 | rhLp-PLA2 | [2][3] |

Note: The pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Mechanism of Action

This compound functions as a direct inhibitor of the Lp-PLA2 enzyme.[2][3] By binding to the enzyme, it blocks the hydrolysis of its substrates, primarily oxidized phospholipids. This inhibition reduces the production of downstream pro-inflammatory mediators, thereby mitigating the inflammatory cascade associated with Lp-PLA2 activity. The specific nature of the binding (e.g., reversible, competitive, allosteric) is not detailed in publicly available scientific literature.

Signaling Pathway Context

The following diagram illustrates the established signaling pathway of Lp-PLA2 and the point of intervention for an inhibitor like this compound.

Caption: Lp-PLA2 hydrolyzes oxidized phospholipids on LDL, producing pro-inflammatory mediators.

Experimental Protocols

General Lp-PLA2 Inhibition Assay Workflow

This workflow outlines a typical fluorometric or colorimetric assay to determine the IC50 of an inhibitor.

Caption: A typical workflow for determining the inhibitory potency of a compound against Lp-PLA2.

Key Components of the Assay:

-

Enzyme: Recombinant human Lp-PLA2 (rhLp-PLA2).

-

Substrate: A synthetic substrate that releases a detectable signal (fluorophore or chromophore) upon cleavage by Lp-PLA2.

-

Inhibitor: this compound, tested across a range of concentrations.

-

Detection: A microplate reader capable of measuring fluorescence or absorbance.

-

Data Analysis: Software for plotting dose-response curves and calculating the IC50 value.

Potential Therapeutic Applications

The potent inhibition of Lp-PLA2 by this compound suggests its potential for use in research and as a therapeutic agent in diseases where Lp-PLA2-mediated inflammation is a key pathological driver.[3]

Logical Relationship of Therapeutic Potential

Caption: The logic for investigating this compound in cardiovascular and neurodegenerative diseases.

Identified Research Areas:

-

Cardiovascular Diseases: Primarily atherosclerosis, due to the central role of Lp-PLA2 in plaque inflammation and instability.[3]

-

Neurodegenerative Diseases: Including Alzheimer's Disease (AD), glaucoma, and age-related macular degeneration (AMD), suggesting a role for Lp-PLA2-mediated inflammation in these conditions.[3][5][6]

Conclusion

This compound is a potent, small-molecule inhibitor of the Lp-PLA2 enzyme. Its ability to block the production of pro-inflammatory lipids makes it a valuable tool for studying the pathological roles of Lp-PLA2 and a lead compound for the development of therapeutics targeting a range of inflammatory diseases, from atherosclerosis to neurodegenerative conditions. Further research published in peer-reviewed journals is needed to fully elucidate its detailed mechanism of action and validate its therapeutic potential in preclinical and clinical settings.

References

Lp-PLA2-IN-14: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lp-PLA2-IN-14, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document consolidates key information on its chemical structure, physicochemical and biological properties, the signaling pathway of its target enzyme, and relevant experimental protocols.

Core Compound Properties: this compound

This compound, also identified as Compound 19, is a small molecule inhibitor of Lp-PLA2. Its fundamental properties are summarized below.

Chemical Structure

CAS Number: 2756855-66-8

Chemical Formula: C₁₆H₁₄F₃N₃O₃

(Image of the chemical structure of this compound would be placed here. As a text-based AI, I will describe it: The structure consists of a central tricyclic pyrimidone core. Attached to this core is a trifluoromethylphenyl group and an amide linkage to another aromatic ring.)

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 353.30 g/mol | MCE |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO | MCE |

Biological Activity

| Parameter | Value | Target | Conditions | Source |

| pIC₅₀ | 8.4 | Recombinant Human Lp-PLA2 (rhLp-PLA2) | In vitro enzyme assay | Medchemexpress |

Lp-PLA2 Signaling Pathway and Mechanism of Inhibition

Lp-PLA2 is a key enzyme in the inflammatory cascade within the vascular wall, particularly in the context of atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory mediators. This compound exerts its therapeutic potential by inhibiting this enzymatic activity.

Caption: Lp-PLA2 signaling in atherosclerosis and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

The detailed synthesis of this compound is described in patent CN113861220A. As the specific, step-by-step protocol is proprietary, a generalized representative synthesis for tricyclic pyrimidone Lp-PLA2 inhibitors based on related literature is outlined below. The synthesis typically involves a multi-step process culminating in the formation of the tricyclic pyrimidone core, followed by functionalization with the appropriate side chains.

Representative Synthesis Outline:

-

Core Formation: Condensation of a substituted aminopyrimidine with a suitable cyclic ketone to form the foundational tricyclic structure.

-

Halogenation: Introduction of a halogen, typically bromine or chlorine, at a key position on the aromatic ring to enable subsequent coupling reactions.

-

Suzuki or Buchwald-Hartwig Coupling: Palladium-catalyzed cross-coupling reaction to introduce the trifluoromethylphenyl moiety.

-

Amide Coupling: Formation of the amide bond with the second aromatic ring, often facilitated by standard peptide coupling reagents (e.g., HATU, HOBt).

-

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.

In Vitro Lp-PLA2 Enzyme Activity Assay

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against human Lp-PLA2. The assay is based on the hydrolysis of a chromogenic substrate, resulting in a product that can be quantified spectrophotometrically.

Materials:

-

Recombinant human Lp-PLA2 (rhLp-PLA2)

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4)

-

Substrate: 2-thio-PAF or other suitable chromogenic substrate

-

DTNB (Ellman's reagent)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in assay buffer to the final desired concentrations.

-

Enzyme Preparation: Dilute rhLp-PLA2 in assay buffer to a working concentration.

-

Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the diluted test compound or vehicle control (DMSO in assay buffer). b. Add 160 µL of the diluted rhLp-PLA2 solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction. d. Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

Detection: a. Immediately following substrate addition, add DTNB to the wells. b. Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of absorbance change is proportional to the enzyme activity.

-

Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Determine the percent inhibition relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The pIC₅₀ is the negative logarithm of the IC₅₀.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel Lp-PLA2 inhibitor.

An In-depth Technical Guide to the Discovery and Synthesis of the Lp-PLA2 Inhibitor, Darapladib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical evaluation of darapladib, a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). While the user requested information on "Lp-PLA2-IN-14," this specific compound name did not yield public data, suggesting it may be an internal designation or not yet in the public domain. Therefore, this guide focuses on darapladib, a well-documented Lp-PLA2 inhibitor that has undergone extensive investigation.

Introduction to Lp-PLA2 as a Therapeutic Target

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] It is primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells.[2] In circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL), with the remainder bound to high-density lipoprotein (HDL).[3]

The enzyme plays a role in the pathophysiology of atherosclerosis by hydrolyzing oxidized phospholipids on LDL particles within the arterial wall. This process generates pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (ox-NEFA). These mediators contribute to the inflammatory cascade, promoting the formation, progression, and instability of atherosclerotic plaques. Consequently, elevated levels of Lp-PLA2 have been correlated with an increased risk of cardiovascular events, making it a compelling target for therapeutic intervention.[4]

The Discovery of Darapladib

Darapladib (formerly SB-480848) was discovered by Human Genome Sciences in collaboration with GlaxoSmithKline (GSK) through a targeted effort to identify small molecule inhibitors of Lp-PLA2 for the treatment of atherosclerosis.[5] The discovery process likely followed a standard drug discovery workflow, beginning with target validation and progressing through high-throughput screening, lead optimization, and preclinical evaluation.

Signaling Pathway and Mechanism of Action

Lp-PLA2 acts within the arterial intima, specifically on oxidized LDL (oxLDL). By hydrolyzing oxidized phospholipids, it perpetuates a cycle of inflammation that is central to the progression of atherosclerosis. Darapladib is a reversible, selective inhibitor that binds to the active site of the Lp-PLA2 enzyme, preventing it from acting on its substrate.[6][7] This inhibition reduces the production of lyso-PC and other inflammatory mediators, thereby aiming to halt the progression of atherosclerotic plaques.

Quantitative Data Summary

Darapladib has been shown to be a highly potent inhibitor of Lp-PLA2 in various assays. However, its clinical efficacy in large-scale trials was not demonstrated.

Table 1: In Vitro Potency of Darapladib

| Assay Type | Target | IC50 Value | Reference |

| Enzymatic Assay | Recombinant Human Lp-PLA2 | 0.25 nM | [3][6][7][8] |

| Cell-based Assay | Whole Human Plasma | 5 nM | |

| LDL Oxidation Assay | Prevents lyso-PtdCho production | 4 nM | [7] |

Table 2: Summary of Phase III Clinical Trial Outcomes

| Trial Name | Patient Population | Primary Endpoint | Result (Darapladib vs. Placebo) | Outcome | Reference |

| STABILITY | ~15,800 patients with chronic coronary heart disease | Major Adverse Cardiovascular Events (MACE): CV death, MI, stroke | 9.7% vs. 10.4% (HR 0.94, p=0.199) | Did not meet primary endpoint | [4] |

| SOLID-TIMI 52 | ~13,000 patients post-acute coronary syndrome | Major Coronary Events: CHD death, MI, urgent revascularization | 16.3% vs. 15.6% (HR 1.00, p=0.93) | Did not meet primary endpoint | [2][5][9] |

Despite the disappointing results of the primary endpoints, some secondary analyses suggested a reduction in major coronary events, though this was not statistically significant in the primary analysis.[2]

Synthesis of Darapladib

The synthesis of darapladib and its precursors has been described in the scientific literature, particularly in the context of creating radiolabeled versions for imaging studies. The synthesis involves the coupling of several key fragments. A plausible synthetic route is outlined below, based on published methods.[8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Compound Darapladib - Chemdiv [chemdiv.com]

- 4. GSK reports Phase III trial results of cardiac drug darapladib - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Darapladib - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gsk.com [gsk.com]

The Role of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) and its pivotal role in the pathogenesis of neuroinflammation. This document details the enzymatic activity of Lp-PLA2, its involvement in key signaling pathways, and its association with various neurodegenerative diseases. Furthermore, it outlines relevant experimental protocols and explores the therapeutic potential of targeting Lp-PLA2.

Introduction: Lp-PLA2 and the Inflammatory Landscape of the Central Nervous System

Neuroinflammation is a critical underlying component of numerous debilitating neurological disorders, including Alzheimer's disease, multiple sclerosis, Parkinson's disease, and stroke.[1][2] This complex biological response within the central nervous system (CNS) involves the activation of glial cells, the production of inflammatory mediators, and in chronic settings, contributes to neuronal damage and cognitive decline. Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase belonging to the phospholipase A2 superfamily.[3] Primarily produced by inflammatory cells such as monocytes, macrophages, and platelets, Lp-PLA2 circulates in the plasma predominantly bound to low-density lipoprotein (LDL).[3][4] Its primary enzymatic function is the hydrolysis of oxidized phospholipids, generating two key pro-inflammatory mediators: lysophosphatidylcholine (LPC) and oxidized free fatty acids.[3][5][6] This activity positions Lp-PLA2 as a crucial link between lipid metabolism and inflammation, particularly within the vasculature of the brain.

Core Mechanism of Action: Lp-PLA2-Mediated Pro-inflammatory Signaling

The enzymatic action of Lp-PLA2 on oxidized LDL particles is a key initiating event in its contribution to neuroinflammation. The generation of LPC and oxidized fatty acids triggers a cascade of downstream effects that compromise the integrity of the neurovascular unit and promote an inflammatory microenvironment.

The primary bioactive product, LPC, is a potent signaling molecule with pleiotropic effects on various cell types within the CNS:

-

Blood-Brain Barrier (BBB) Disruption: LPC can impair the function of the endothelial barrier in brain microvasculature.[7] It has been shown to induce the loss of pericytes, which are crucial for maintaining BBB integrity, thereby increasing its permeability.[7][8] This allows for the infiltration of peripheral immune cells and inflammatory molecules into the brain parenchyma.

-

Glial Cell Activation: LPC can activate microglia and astrocytes, the resident immune cells of the CNS. This activation leads to the production and release of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory cascade.

-

Demyelination: LPC has been demonstrated to promote oligodendrocyte demyelination, a pathological hallmark of multiple sclerosis.[7]

-

Endothelial Cell Damage: In brain microvascular endothelial cells, LPC can induce apoptosis and inflammatory damage, in part through the GPR4-mediated activation of the NLRP3 inflammasome.[9]

Association of Lp-PLA2 with Specific Neuroinflammatory Conditions

Elevated Lp-PLA2 levels and activity have been implicated in a range of neurological diseases characterized by an inflammatory component.

Alzheimer's Disease (AD)

A growing body of evidence suggests that inflammation plays a crucial role in the pathogenesis of Alzheimer's disease.[1] Higher levels of Lp-PLA2 have been independently associated with an increased risk of AD.[1] The proposed mechanism involves Lp-PLA2-mediated vascular damage, which may contribute to the cerebrovascular pathology frequently observed in AD.[1][8]

Table 1: Summary of Quantitative Data on Lp-PLA2 in Alzheimer's Disease

| Study Population | Parameter Measured | Key Findings | Reference |

| AD cases vs. Controls (Texas Alzheimer's Research and Care Consortium) | Lp-PLA2 mass | Mean values significantly higher in AD cases. Individuals with Lp-PLA2 levels above the median had an odds ratio of 1.91 for AD. | [1] |

| Prospective Cardiovascular Health Study | Lp-PLA2 levels | Increased levels of Lp-PLA2 were associated with an increased risk of AD. | [1] |

| Framingham Study (Prospective) | Lp-PLA2 levels | No significant association with AD risk, though limitations were noted. | [1] |

| Rotterdam Study (Prospective) | Lp-PLA2 levels | Higher levels associated with increased risk of dementia in general, but not specifically AD. | [1] |

Multiple Sclerosis (MS)

Multiple sclerosis is a chronic inflammatory demyelinating disease of the CNS. Studies have shown significantly higher plasma levels of Lp-PLA2 in MS patients compared to healthy individuals.[10][11] Furthermore, both the mass and activity of Lp-PLA2 appear to be correlated with disease severity, with higher levels observed in secondary progressive MS compared to relapsing-remitting MS.[10][11]

Table 2: Summary of Quantitative Data on Lp-PLA2 in Multiple Sclerosis

| Study Population | Parameter Measured | Healthy Controls | Relapsing-Remitting MS | Secondary Progressive MS | Reference |

| 63 MS patients, 47 healthy controls | Lp-PLA2 Mass (ng/mL) | 197.0 ± 7 | 227.0 ± 16 | 247.0 ± 15.5 | [10][11] |

| 63 MS patients, 47 healthy controls | Lp-PLA2 Activity (nmol/min/mL) | Not significantly different from total MS group | 128.8 ± 5 | 156.1 ± 6 | [10][11] |

Ischemic Stroke

Lp-PLA2 is recognized as an independent biomarker for ischemic stroke.[5] Its levels are often elevated in patients with acute ischemic stroke and positively correlate with the severity of neurological impairment, as measured by the National Institutes of Health Stroke Scale (NIHSS).[5][12] The pro-inflammatory and pro-atherogenic effects of Lp-PLA2 and its products are thought to contribute to the instability of atherosclerotic plaques in cerebral arteries, increasing the risk of thromboembolic events.[12][13]

Table 3: Summary of Quantitative Data on Lp-PLA2 in Ischemic Stroke

| Study Population | Parameter Measured | Key Findings | Reference |

| 200 acute ischemic stroke patients, 90 healthy controls | Lp-PLA2 concentration | Much higher in stroke patients than in controls; positively correlated with NIHSS score. | [5] |

| Patients with acute ischemic stroke and cerebral artery stenosis | Lp-PLA2 level | Identified as an independent risk factor for AIS (OR = 1.057); highest in patients with severe stenosis or occlusion. | [12] |

| Patients with acute ischemic stroke | Lp-PLA2 level | An independent risk factor for early neurological deterioration. A cutoff value of >202.50 ng/mL predicted deterioration with 65.8% sensitivity and 64.3% specificity. | [14] |

Parkinson's Disease (PD)

Recent research has identified elevated Lp-PLA2 as a risk factor for Parkinson's disease.[8] The pathogenic mechanism is hypothesized to involve vasculitis-like damage and disruption of the blood-brain barrier, allowing harmful substances to enter the brain and contribute to neurodegeneration.[8] Furthermore, higher serum Lp-PLA2 levels are associated with cognitive impairment in PD patients.[15]

Table 4: Summary of Quantitative Data on Lp-PLA2 in Parkinson's Disease

| Study Population | Parameter Measured | Key Findings | Reference |

| PD patients vs. healthy controls | Serum Lp-PLA2 levels | Significantly higher in PD patients and positively correlated with disease severity. | [15] |

| PD patients with and without cognitive impairment | Serum Lp-PLA2 levels | Higher levels associated with the presence of cognitive impairment. | [15] |

Key Experimental Protocols

The study of Lp-PLA2 in neuroinflammation relies on a variety of established methodologies to quantify its presence and activity, and to model its effects in vivo.

Measurement of Lp-PLA2

-

Lp-PLA2 Mass: The concentration of the Lp-PLA2 enzyme is typically measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) .[5][10][11] The US Food and Drug Administration (FDA) has approved the PLAC® Test for this purpose.[5] This assay utilizes two monoclonal antibodies that bind to different epitopes on the Lp-PLA2 molecule.

-

Lp-PLA2 Activity: The enzymatic activity of Lp-PLA2 is commonly assessed using a colorimetric method .[10][11] This assay measures the rate of hydrolysis of a specific substrate, such as 2-thio-PAF, by the enzyme, which results in a color change that can be quantified spectrophotometrically.

Animal Models of Neuroinflammation

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation: Systemic (intraperitoneal) or direct (intracerebral) administration of LPS, a component of the outer membrane of Gram-negative bacteria, is a widely used model to induce a robust neuroinflammatory response.[2][16][17][18][19] This model is characterized by the activation of microglia and the production of pro-inflammatory cytokines, mimicking aspects of neuroinflammation seen in various diseases.[16][18]

-

Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly used animal model for multiple sclerosis.[20][21] It is induced by immunizing animals with myelin-derived peptides or proteins, leading to an autoimmune response against the CNS, resulting in inflammation, demyelination, and axonal damage.

Assessment of Neuroinflammation

-

Cytokine Measurement: Levels of pro-inflammatory cytokines such as IL-1β, IL-18, and IL-33 in brain homogenates or cerebrospinal fluid (CSF) are quantified using ELISA.[9]

-

Western Blotting: This technique is used to measure the protein expression levels of key components of inflammatory signaling pathways, such as NLRP3, ASC, and Caspase-3.[9]

-

Immunohistochemistry (IHC) / Immunofluorescence (IF): These methods are used on brain tissue sections to visualize and quantify the activation of microglia (using markers like Iba1) and astrocytes (using GFAP).

-

Flow Cytometry: This technique can be used to analyze and quantify different immune cell populations that may have infiltrated the brain from the periphery.[9]

Therapeutic Targeting of Lp-PLA2

Given its central role in producing pro-inflammatory lipids, Lp-PLA2 has emerged as an attractive therapeutic target for diseases with an inflammatory component. Inhibition of Lp-PLA2 activity is hypothesized to reduce the production of LPC and oxidized fatty acids, thereby dampening the downstream inflammatory cascade, preserving BBB integrity, and ultimately exerting neuroprotective effects.

Several small-molecule inhibitors of Lp-PLA2 have been developed and tested in preclinical and clinical settings:

-

Darapladib: A potent, oral inhibitor of Lp-PLA2. While large phase III clinical trials (STABILITY and SOLID-TIMI 52) failed to show a significant reduction in major cardiovascular events, darapladib has demonstrated efficacy in preclinical models.[5][13] For instance, in a diabetic and hypercholesterolemic pig model, darapladib reduced BBB permeability and the brain deposition of amyloid-beta 42.[8][22] It has also been shown to prevent angiotensin II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation.[23]

-

Rilapladib: Another Lp-PLA2 inhibitor that showed preliminary evidence of attenuating the progression of Alzheimer's disease in a small phase 2a clinical trial, although larger, longer-term studies are needed.[5]

Conclusion and Future Directions

Lp-PLA2 is a key enzymatic driver of inflammation at the interface of lipid metabolism and immunology. Its role in hydrolyzing oxidized phospholipids to generate the pro-inflammatory mediator lysophosphatidylcholine firmly establishes its importance in the pathogenesis of neuroinflammation across a spectrum of neurological diseases. The consistent association of elevated Lp-PLA2 levels with disease presence and severity in conditions like MS, AD, PD, and stroke underscores its potential as both a valuable biomarker for risk stratification and a promising therapeutic target.

While broad-spectrum inhibitors have shown mixed results in large cardiovascular trials, the distinct pathophysiology of the CNS may offer new opportunities for more targeted therapeutic approaches. Future research should focus on:

-

Developing CNS-penetrant Lp-PLA2 inhibitors to maximize therapeutic efficacy within the brain.

-

Elucidating the cell-specific roles of Lp-PLA2 and its products within the diverse cellular landscape of the CNS.

-

Conducting well-designed clinical trials to evaluate Lp-PLA2 inhibitors in specific neurological patient populations, potentially using Lp-PLA2 levels as a patient selection biomarker.

A deeper understanding of the intricate signaling pathways governed by Lp-PLA2 will be paramount in harnessing its therapeutic potential to combat the devastating impact of neuroinflammatory diseases.

References

- 1. Lipoprotein-associated phospholipase A2, homocysteine, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Lipopolysaccharide-induced animal models for neuroinflammation - An overview." - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipoprotein-Associated Phospholipase A2 Activity as Potential Biomarker of Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Biological Properties and Clinical Significance of Lipoprotein-Associated Phospholipase A2 in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Lipoprotein-Associated Phospholipase A2 Is a Risk Factor for Patients With Parkinson’s Disease [frontiersin.org]

- 9. Lysophosphatidylcholine induces apoptosis and inflammatory damage in brain microvascular endothelial cells via GPR4-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lp-PLA2: inflammatory biomarker of vascular risk in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Frontiers | Clinical Utility of the Serum Level of Lipoprotein-Related Phospholipase A2 in Acute Ischemic Stroke With Cerebral Artery Stenosis [frontiersin.org]

- 13. Elevated Lipoprotein-Associated Phospholipase A2 Is Associated With Intracranial Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Correlation of LP-PLA2 and MMP-9 with the occurrence of early neurological deterioration in patients with acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Higher serum Lp-PLA2 is associated with cognitive impairment in Parkinson’s disease patients [frontiersin.org]

- 16. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals | Semantic Scholar [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. The role of phospholipase A2 in multiple Sclerosis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchwithrowan.com [researchwithrowan.com]

- 23. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

The Lp-PLA2 Pathway in Atherosclerosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), has emerged as a key player in the pathogenesis of atherosclerosis and a promising biomarker for cardiovascular risk assessment.[1] This enzyme, primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells, circulates in the plasma predominantly bound to low-density lipoprotein (LDL) cholesterol.[2][3] Within the arterial wall, Lp-PLA2 is implicated in the progression of atherosclerotic plaques, contributing to inflammation and plaque instability.[2][4] This technical guide provides a comprehensive overview of the Lp-PLA2 pathway in atherosclerosis, including its mechanism of action, associated quantitative data, detailed experimental protocols, and visual representations of key processes.

The Pro-Atherogenic Role of the Lp-PLA2 Pathway

The central role of Lp-PLA2 in atherosclerosis lies in its enzymatic activity within the subendothelial space of arteries. Here, it hydrolyzes oxidized phospholipids present on the surface of LDL particles that have infiltrated the arterial intima.[4][5] This hydrolysis generates two key pro-inflammatory and pro-atherogenic products: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[2][5][6]

These products trigger a cascade of inflammatory events that contribute to the development and progression of atherosclerotic lesions:

-

Monocyte Recruitment and Macrophage Activation: Lyso-PC acts as a potent chemoattractant for monocytes, drawing them from the bloodstream into the arterial intima.[2] Once in the intima, monocytes differentiate into macrophages.

-

Foam Cell Formation: Macrophages avidly take up oxidized LDL, a process facilitated by scavenger receptors. The accumulation of cholesterol esters within macrophages transforms them into "foam cells," a hallmark of early atherosclerotic lesions.[7]

-

Inflammatory Cytokine Production: Lyso-PC and oxNEFAs stimulate macrophages and endothelial cells to produce a range of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), further amplifying the inflammatory response within the plaque.[2][8]

-

Endothelial Dysfunction: The inflammatory environment created by Lp-PLA2 products contributes to endothelial dysfunction, characterized by impaired vasodilation and increased expression of adhesion molecules, which facilitates further leukocyte recruitment.

-

Plaque Instability: Lp-PLA2 is found in high concentrations within the necrotic core of advanced atherosclerotic plaques and in rupture-prone thin-cap fibroatheromas.[4][9] Its activity is thought to contribute to apoptosis of macrophages and smooth muscle cells, weakening the fibrous cap and increasing the risk of plaque rupture, the primary trigger for acute cardiovascular events such as myocardial infarction and stroke.[4][10]

Quantitative Data: Lp-PLA2 as a Cardiovascular Risk Marker

Numerous epidemiological studies have established a strong and independent association between elevated levels of Lp-PLA2 and an increased risk of cardiovascular events.[4][6][11][12] This association holds true even after adjusting for traditional risk factors such as LDL cholesterol, hypertension, and smoking.[11]

| Study/Population | Lp-PLA2 Metric | Key Finding | Odds Ratio (OR) / Hazard Ratio (HR) [95% CI] |

| ARIC Study | Mass (highest vs. lowest tertile) | Increased risk of Coronary Heart Disease (CHD) | HR: 1.78 [1.33–2.38][13] |

| MONICA Study | Mass (per 1-SD increase) | Increased risk of coronary events in healthy men | HR: 1.37[13] |

| German Patients with CAD | Mass (top vs. bottom quartile) | Presence of Coronary Artery Disease (CAD) | OR: 2.04 [1.19–3.48] (adjusted)[13] |

| WOSCOPS | Activity (highest vs. lowest quintile) | Increased risk of CHD | 2-fold greater risk[13] |

| JUPITER Trial | Activity (fourth vs. first quartile) | Increased risk of cardiovascular events | HR: 2.15 [1.13–4.08][14] |

| Bruneck Study | Activity (third vs. first tertile) | Increased risk of incident cardiovascular events | HR: 2.2 [1.1–4.8][14] |

| VA-HIT Study | Activity | Increased risk of cardiovascular events and death in patients with ischemic heart disease | HR (events): 1.17 [1.04–1.32], HR (death): 1.23 [1.01–1.50][14] |

| LIPID Trial | Activity | Increased risk of cardiovascular mortality in patients with a history of acute coronary syndrome | HR: 1.32 [1.00–1.75][14] |

| Heart Transplant Patients | Mass (>236 ng/mL) | 2.4-fold increased relative risk of combined cardiovascular events | RR: 2.4 [1.16–5.19][15] |

Experimental Protocols

Measurement of Lp-PLA2 Mass (ELISA)

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of Lp-PLA2 protein in biological samples like serum or plasma.

Materials:

-

Microplate pre-coated with an antibody specific for Lp-PLA2

-

Standards and samples

-

Biotin-conjugated antibody specific for Lp-PLA2

-

Avidin-conjugated Horseradish Peroxidase (HRP)

-

TMB Substrate Solution

-

Stop Solution (e.g., sulfuric acid)

-

Wash Buffer

-

Microplate reader

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions as per the kit instructions.

-

Binding: Add 100µl of standard or sample to each well. Cover the plate and incubate for 2 hours at 37°C.[12]

-

Washing: Aspirate each well and wash three times with Wash Buffer.

-

Detection Antibody: Add 100µl of Biotin-conjugated antibody to each well. Cover and incubate for 1 hour at 37°C.[12]

-

Washing: Repeat the aspiration and wash step.

-

HRP Conjugate: Add 100µl of HRP-avidin solution to each well. Cover and incubate for 1 hour at 37°C.[12]

-

Washing: Repeat the aspiration and wash step five times.

-

Substrate Reaction: Add 90µl of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.[12]

-

Stopping the Reaction: Add 50µl of Stop Solution to each well.

-

Reading: Determine the optical density of each well within 5 minutes using a microplate reader set to 450 nm.[12]

-

Calculation: Construct a standard curve and determine the concentration of Lp-PLA2 in the samples.

Measurement of Lp-PLA2 Activity (Colorimetric Assay)

Principle: This enzymatic assay measures the activity of Lp-PLA2 by its ability to hydrolyze a specific substrate, releasing a chromogenic product that can be measured spectrophotometrically.

Materials:

-

Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)

-

Reagent 1 (R1): Buffer solution

-

Reagent 2 (R2): Substrate solution

-

Calibrators and Controls

-

Spectrophotometer capable of reading at 405 nm

Procedure:

-

Reagent Preparation: Prepare the working Reagent 2 by mixing R2a and R2b solutions as per the kit instructions.[16]

-

Assay Setup: Set up the spectrophotometer to read absorbance at 405 nm at 37°C.

-

Reaction Initiation: For each sample, calibrator, and control, pipette the specified volume of R1 into a cuvette and incubate at 37°C.

-

Add the sample to the cuvette and mix.

-

Initiate the reaction by adding the specified volume of R2 and mix.

-

Measurement: Monitor the change in absorbance at 405 nm over a defined period. The rate of absorbance increase is proportional to the Lp-PLA2 activity.

-

Calculation: Calculate the Lp-PLA2 activity in U/L based on the rate of reaction and the calibrator values.

In Vitro Macrophage Foam Cell Formation Assay

Principle: This assay assesses the ability of macrophages to take up oxidized LDL and transform into foam cells, a key event in early atherogenesis.

Materials:

-

Macrophage cell line (e.g., THP-1) or primary macrophages

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Human LDL

-

Copper sulfate (CuSO4) for LDL oxidation

-

Oil Red O staining solution

-

Formalin or paraformaldehyde for cell fixation

-

Microscope

Procedure:

-

Macrophage Differentiation (for THP-1 cells): Plate THP-1 monocytes and treat with PMA (e.g., 100 nM) for 48-72 hours to induce differentiation into macrophages.

-

LDL Oxidation: Incubate human LDL with CuSO4 (e.g., 5-10 µM) at 37°C for 18-24 hours to generate oxidized LDL (oxLDL).

-

Foam Cell Induction: Incubate the differentiated macrophages with oxLDL (e.g., 50 µg/mL) for 24-48 hours.

-

Cell Fixation: Wash the cells with PBS and fix with 10% formalin for at least 10 minutes.

-

Oil Red O Staining:

-

Wash the fixed cells with water.

-

Incubate with 60% isopropanol for a few seconds.

-

Stain with freshly filtered Oil Red O working solution for 15-60 minutes.

-

Wash with 60% isopropanol and then with water.

-

-

Visualization: Visualize the intracellular lipid droplets (stained red) under a microscope. Foam cells are identified by the abundant accumulation of these droplets.

In Vitro Effects of Lysophosphatidylcholine on Endothelial Cells

Principle: This protocol examines the pro-inflammatory effects of lyso-PC, a product of Lp-PLA2 activity, on cultured endothelial cells by measuring the expression of adhesion molecules.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Lysophosphatidylcholine (Lyso-PC)

-

Antibodies against adhesion molecules (e.g., ICAM-1, VCAM-1) conjugated to a fluorescent dye

-

Flow cytometer

Procedure:

-

Cell Culture: Culture HUVECs to confluence in appropriate culture vessels.

-

Lyso-PC Treatment: Treat the HUVECs with varying concentrations of Lyso-PC (e.g., 10-50 µg/mL) for different time points (e.g., 1, 3, 6 hours).[17]

-

Cell Harvesting: Detach the cells from the culture vessel using a non-enzymatic cell dissociation solution.

-

Antibody Staining: Incubate the detached cells with fluorescently labeled antibodies against ICAM-1 and VCAM-1 for 30-60 minutes on ice, protected from light.

-

Washing: Wash the cells with PBS to remove unbound antibodies.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the expression of ICAM-1 and VCAM-1 based on fluorescence intensity. An increase in fluorescence indicates upregulation of the adhesion molecules.

Visualizations

Lp-PLA2 Signaling Pathway in Atherosclerosis

Caption: The Lp-PLA2 signaling cascade in the arterial intima.

Experimental Workflow for Studying Lp-PLA2 in Macrophage Foam Cell Formation

Caption: Workflow for assessing macrophage foam cell formation.

Conclusion

The Lp-PLA2 pathway plays a significant and multi-faceted role in the initiation and progression of atherosclerosis. Its enzymatic activity generates pro-inflammatory mediators that drive key pathological processes within the arterial wall. The strong and consistent association of elevated Lp-PLA2 levels with increased cardiovascular risk underscores its importance as a clinical biomarker. While therapeutic inhibition of Lp-PLA2 has yielded mixed results in large clinical trials, ongoing research continues to explore its potential as a therapeutic target. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate role of Lp-PLA2 in cardiovascular disease.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. ahajournals.org [ahajournals.org]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Human LpPLA2(Phospholipase A2, Lipoprotein Associated) ELISA Kit [elkbiotech.com]

- 6. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Human PLA2G7/PAF-AH/Lp-PLA2 ELISA - Quantikine DPLG70: R&D Systems [rndsystems.com]

- 11. researchgate.net [researchgate.net]

- 12. cosmobiousa.com [cosmobiousa.com]

- 13. Lipoprotein-Associated Phospholipase A2, Vascular Inflammation and Cardiovascular Risk Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipoprotein-associated phospholipase A2 prognostic role in atherosclerotic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipoprotein-Associated Phospholipase A2 Predicts Progression of Cardiac Allograft Vasculopathy and Increased Risk of Cardiovascular Events in Heart Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sjkglobalkc.com [sjkglobalkc.com]

- 17. [Effect of lysophosphatidylcholine on endothelial cell surface expression of adhesion molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]

Lp-PLA2-IN-14 (CAS 2756855-66-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lp-PLA2-IN-14, also referred to as Compound 19, is a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). With a pIC50 of 8.4 against recombinant human Lp-PLA2 (rhLp-PLA2), this small molecule belongs to a class of tricyclic pyrimidone compounds. Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis and other cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols, to support further research and development efforts.

Core Data Summary

The primary inhibitory activity of this compound has been characterized against human Lp-PLA2. The key quantitative data is summarized in the table below.

| Parameter | Value | Species | Assay Type | Reference |

| pIC50 | 8.4 | Human (recombinant) | In vitro enzymatic assay | Patent CN113861220A |

| IC50 | ~4 nM | Human (recombinant) | In vitro enzymatic assay | Calculated from pIC50 |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic potential by directly inhibiting the enzymatic activity of Lp-PLA2. Lp-PLA2 is primarily associated with low-density lipoprotein (LDL) particles in circulation. Within the arterial intima, oxidative stress leads to the formation of oxidized LDL (oxLDL). Lp-PLA2 hydrolyzes oxidized phospholipids on the surface of these oxLDL particles, generating two key pro-inflammatory mediators: lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).

These mediators contribute to the progression of atherosclerosis through several mechanisms:

-

Endothelial Dysfunction: Lyso-PC and oxNEFA can impair the normal function of endothelial cells that line the blood vessels.

-

Inflammatory Cell Recruitment: They promote the expression of adhesion molecules on the endothelial surface, facilitating the recruitment of monocytes and other inflammatory cells into the arterial wall.

-

Foam Cell Formation: Monocytes that enter the intima differentiate into macrophages, which then take up oxLDL, transforming into lipid-laden foam cells, a hallmark of atherosclerotic plaques.

-

Plaque Instability: The inflammatory environment created by these mediators can contribute to the destabilization of atherosclerotic plaques, increasing the risk of rupture and subsequent thrombosis.

By inhibiting Lp-PLA2, this compound blocks the production of Lyso-PC and oxNEFA, thereby interrupting this inflammatory cascade and potentially slowing the progression of atherosclerosis.

Caption: Signaling pathway of Lp-PLA2 in atherosclerosis and the inhibitory action of this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the patent CN113861220A for the synthesis and evaluation of tricyclic pyrimidone Lp-PLA2 inhibitors, including this compound (Compound 19).

Synthesis of this compound (Compound 19)

The synthesis of this compound is a multi-step process typical for tricyclic pyrimidone derivatives. A generalized workflow is presented below. For specific reagent quantities, reaction times, and purification methods, direct consultation of patent CN113861220A is recommended.

Caption: Generalized synthetic workflow for this compound.

General Procedure:

-

Formation of the Tricyclic Pyrimidone Core: This typically involves a condensation reaction between a substituted aminopyrimidine and a suitable cyclic ketone or derivative to form the fused ring system.

-

Introduction of Functional Groups: The core structure is then functionalized, for example, by halogenation, to provide a handle for subsequent coupling reactions.

-

Final Coupling/Modification: The final step involves the coupling of a side chain to the functionalized core, often through a nucleophilic substitution or a metal-catalyzed cross-coupling reaction, to yield the final product, this compound.

-

Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using methods like 1H-NMR, 13C-NMR, and mass spectrometry.

In vitro Lp-PLA2 Inhibition Assay (pIC50 Determination)

The inhibitory activity of this compound was determined using an in vitro enzymatic assay with recombinant human Lp-PLA2 (rhLp-PLA2).

Materials and Reagents:

-

Recombinant human Lp-PLA2 (rhLp-PLA2)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing a detergent (e.g., CHAPS or Triton X-100) and a calcium chelator (e.g., EDTA), as Lp-PLA2 is a calcium-independent phospholipase.

-

Substrate: A suitable chromogenic or fluorogenic substrate that is hydrolyzed by Lp-PLA2. A common substrate is 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine or 2-thio-PAF.

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.

Experimental Workflow:

Caption: Workflow for the in vitro Lp-PLA2 inhibition assay.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare working solutions of rhLp-PLA2 and the substrate in the assay buffer.

-

Assay Setup: To the wells of a 96-well microplate, add the serially diluted this compound solutions. Also include control wells with buffer and solvent only (for 0% and 100% activity, respectively).

-

Enzyme Addition and Pre-incubation: Add the rhLp-PLA2 solution to all wells except the blank. Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Signal Detection: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

-

Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the pIC50 using the formula: pIC50 = -log(IC50).

-

Conclusion

This compound is a potent inhibitor of Lp-PLA2 with promising therapeutic potential for the treatment of inflammatory diseases such as atherosclerosis. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the characterization and advancement of Lp-PLA2 inhibitors. Further in vivo studies are warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and efficacy profile of this compound.

The Discovery and Development of Lp-PLA2-IN-14: A Technical Overview for Researchers

An In-depth Guide to a Novel Lipoprotein-Associated Phospholipase A2 Inhibitor

Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a significant therapeutic target in cardiovascular and neurodegenerative diseases due to its role in mediating inflammation and lipid oxidation. This technical guide provides a comprehensive overview of the discovery and development of a novel inhibitor, Lp-PLA2-IN-14, also referred to as Compound 19. While specific data on this compound remains limited in the public domain, this paper will detail its known inhibitory activity and present a generalized framework for its discovery and development based on established methodologies for similar Lp-PLA2 inhibitors.

Introduction to Lp-PLA2 as a Therapeutic Target

Lp-PLA2 is a calcium-independent serine lipase that circulates primarily bound to low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[1][2] It hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3] This enzymatic activity is implicated in the pathogenesis of atherosclerosis by promoting vascular inflammation, endothelial dysfunction, and the formation of unstable plaques.[4] Furthermore, emerging evidence suggests a role for Lp-PLA2 in neurodegenerative conditions like Alzheimer's disease.[5]

The development of potent and selective Lp-PLA2 inhibitors, therefore, represents a promising strategy for the treatment of these diseases. While some inhibitors like darapladib have been extensively studied in clinical trials, the quest for new chemical entities with improved properties continues.

This compound: A Potent Novel Inhibitor

This compound (Compound 19) is a recently identified inhibitor of Lp-PLA2. While detailed information regarding its discovery and development is not widely available, key quantitative data has been reported.

Quantitative Data Summary

The primary reported activity of this compound is its potent inhibition of recombinant human Lp-PLA2 (rhLp-PLA2). This data is summarized in the table below. For comparative purposes, data for the well-characterized inhibitor darapladib is also included.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound | rhLp-PLA2 | Biochemical Assay | pIC50 | 8.4 | MedchemExpress |

| Darapladib | rhLp-PLA2 | Biochemical Assay | IC50 | 0.25 nM | [6] |

Note: pIC50 is the negative logarithm of the IC50 value. An IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

A Generalized Workflow for Lp-PLA2 Inhibitor Discovery and Development

The discovery and development of a novel Lp-PLA2 inhibitor like this compound would typically follow a structured workflow from initial screening to preclinical evaluation. This process is illustrated in the diagram below.

Caption: A generalized workflow for the discovery and development of Lp-PLA2 inhibitors.

Key Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe standard methodologies used for the evaluation of Lp-PLA2 inhibitors, based on protocols for compounds like darapladib.

In Vitro Lp-PLA2 Inhibition Assay

This assay determines the potency of an inhibitor against the Lp-PLA2 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Lp-PLA2 (rhLp-PLA2).

Materials:

-

Recombinant human Lp-PLA2

-

Substrate: 2-thio-PAF (platelet-activating factor)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Assay Buffer: Tris-HCl buffer (pH 7.2) with EGTA

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of rhLp-PLA2 in assay buffer.

-

Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

-

To each well of a 96-well plate, add the rhLp-PLA2 solution.

-

Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate solution containing 2-thio-PAF and DTNB to all wells.

-

Monitor the increase in absorbance at 414 nm over time using a microplate reader. The absorbance is proportional to the enzymatic activity.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Pharmacokinetic (PK) Studies in Animal Models

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor.

Objective: To determine the pharmacokinetic profile of a test compound in a relevant animal model (e.g., mouse or rat).

Materials:

-

Test compound

-

Animal model (e.g., C57BL/6 mice)

-

Dosing vehicles (for oral and intravenous administration)

-

Blood collection supplies

-

LC-MS/MS system for bioanalysis

Procedure:

-

Administer a single dose of the test compound to a cohort of animals via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort.

-

Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood samples to separate plasma.

-

Extract the test compound from the plasma samples.

-

Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Bioavailability (F%)

-

Signaling Pathways of Lp-PLA2 in Disease

Lp-PLA2 exerts its pathological effects through specific signaling pathways in atherosclerosis and neurodegenerative diseases. Understanding these pathways is crucial for elucidating the mechanism of action of inhibitors like this compound.

Lp-PLA2 in Atherosclerosis

In the context of atherosclerosis, Lp-PLA2 associated with LDL particles in the arterial intima hydrolyzes oxidized phospholipids, leading to the production of lyso-PC and oxidized fatty acids. These products trigger a cascade of inflammatory events.

Caption: The pro-inflammatory signaling cascade initiated by Lp-PLA2 in atherosclerosis.

Lp-PLA2 in Neurodegenerative Disease

The role of Lp-PLA2 in neurodegeneration is an active area of research. It is thought to contribute to neuroinflammation and neuronal damage through similar mechanisms involving the generation of pro-inflammatory lipids.

Caption: A simplified diagram illustrating the proposed mechanism of Lp-PLA2 in neurodegenerative processes.

Conclusion

This compound is a potent inhibitor of the Lp-PLA2 enzyme, representing a promising lead compound for the development of novel therapeutics for cardiovascular and neurodegenerative diseases. While specific data on its development are not yet widely disseminated, this technical guide provides a framework for its evaluation based on established methodologies in the field of Lp-PLA2 inhibitor research. Further studies are warranted to fully characterize the preclinical and clinical profile of this novel inhibitor. The continued exploration of new Lp-PLA2 inhibitors like this compound is crucial for advancing the treatment of diseases driven by vascular and neuro-inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]

- 5. Frontiers | Lipoprotein-Associated Phospholipase A2 Is a Risk Factor for Patients With Parkinson’s Disease [frontiersin.org]

- 6. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on Lp-PLA2 Inhibition: A Technical Guide

Disclaimer: No specific preclinical data was found for a compound designated "Lp-PLA2-IN-14". This guide provides a comprehensive overview of the preclinical data for a representative and well-studied Lp-PLA2 inhibitor, darapladib , to serve as an in-depth technical resource for researchers, scientists, and drug development professionals.

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis and other cardiovascular diseases.[1] It hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[2][3][4] These products contribute to arterial wall damage and the formation of atherosclerotic plaques.[1] Inhibitors of Lp-PLA2, such as darapladib, aim to block this enzymatic activity, thereby reducing inflammation and the progression of atherosclerosis.[1][5]

Quantitative Preclinical Data for Darapladib

The following tables summarize key quantitative data from preclinical studies of darapladib.

Table 1: In Vivo Efficacy of Darapladib in a Diabetic/Hypercholesterolemic Pig Model

| Parameter | Control Group | Darapladib (10 mg/kg/day) | % Change | p-value | Reference |

| Plasma Lp-PLA2 Activity | - | - | ↓ 89% | < 0.00001 | [2] |

| Coronary Gene Expression (Macrophage & T-cell function) | - | - | Substantial Reduction in 24 genes | - | [2] |

Table 2: Effect of Darapladib on Angiotensin II-Induced Cardiac Remodeling in Mice

| Parameter | Ang II-infused Mice | Ang II-infused Mice + Darapladib (50 mg·kg−1·d−1) | Outcome | Reference |

| Plasma Lp-PLA2 Activity | Increased | Decreased | Darapladib reduced plasma Lp-PLA2 activity | [5] |

| Cardiac Lp-PLA2 Protein Expression | Increased | Decreased | Darapladib decreased cardiac Lp-PLA2 expression | [5] |

| Cardiac Hypertrophy Markers (Anf, Bnp) | Significantly Increased | Reduced | Darapladib ameliorated cardiac hypertrophy | [5] |

| Heart Function (Ejection Fraction) | Elevated | Rescued to normal | Darapladib ameliorated cardiac dysfunction | [5] |

| Heart Function (End-diastolic volume, End-systolic volume) | Reduced | Rescued to normal | Darapladib ameliorated cardiac dysfunction | [5] |

Experimental Protocols

In Vivo Model of Atherosclerosis (Diabetic/Hypercholesterolemic Pig Model)

-

Animal Model: Diabetic/hypercholesterolemic pigs were utilized to mimic human atherosclerosis.

-

Treatment: Animals were randomly assigned to a control group or a treatment group receiving 10 mg/kg darapladib per day.[2]

-

Duration: The study was conducted over a period of 24 weeks.[2]

-

Endpoints Measured:

In Vivo Model of Hypertensive Cardiac Remodeling (Angiotensin II-Infusion in Mice)

-

Animal Model: A mouse model of hypertension was induced by angiotensin II (Ang II) infusion.[5]

-

Treatment: A highly selective small-molecule Lp-PLA2 inhibitor, darapladib, was administered intragastrically at a dose of 50 mg·kg−1·d−1 to block Lp-PLA2 activity in vivo.[5]

-

Endpoints Measured:

-

Plasma and Cardiac Lp-PLA2 Activity/Expression: To confirm the inhibitory effect of darapladib.[5]

-

Cardiac Hypertrophy Markers: Atrial natriuretic factor (Anf) and brain natriuretic peptide (Bnp) levels were measured.[5]

-

Heart Function: Magnetic resonance imaging was used to assess ejection fraction (EF), end-diastolic volume (EDV), and end-systolic volume (ESV).[5]

-

Macrophage Infiltration and Fibrosis: Histological analysis was performed to evaluate inflammation and fibrosis in the cardiac tissue.

-

In Vitro Assay for Lp-PLA2 Activity

-

Method: A common method for measuring serum Lp-PLA2 activity is the PAF Acetylhydrolase Assay Kit.[5]

-

Substrate: The assay utilizes 2-thio-PAF as the substrate.[5]

-

Procedure:

-

Plasma (10 μL) is mixed with EGTA and 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) and incubated to allow reaction with free thiols.[5]

-

The reaction is initiated by adding a substrate solution containing 2-thio-PAF.[5]

-

The change in absorbance is measured spectrophotometrically at 414 nm over time to determine the rate of substrate hydrolysis, which is indicative of Lp-PLA2 activity.[5]

-

Visualizations

Caption: Lp-PLA2 signaling pathway in atherosclerosis.

Caption: Experimental workflow for in vivo cardiac remodeling study.

Caption: Logical flow of Lp-PLA2 inhibitor drug discovery.

References

- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]

- 3. Phospholipase A2 is an Inflammatory Predictor in Cardiovascular Diseases: Is there any Spacious Room to Prove the Causation? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labcorp.com [labcorp.com]

- 5. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Assay of Lp-PLA2-IN-14

These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of Lp-PLA2-IN-14, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of Lp-PLA2 and its role in inflammatory diseases such as atherosclerosis.

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1][2] It is primarily produced by inflammatory cells, including macrophages, T-cells, and mast cells.[1][2] In circulation, Lp-PLA2 is predominantly associated with low-density lipoprotein (LDL) particles.[3][4][5] The enzyme plays a crucial role in the pathophysiology of atherosclerosis by hydrolyzing oxidized phospholipids on LDL particles within the arterial wall.[2][3][5] This hydrolysis generates pro-inflammatory and pro-atherogenic mediators, such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[1][2][6] These products contribute to the formation of atherosclerotic plaques and promote plaque instability.[3][6] Given its role in vascular inflammation, Lp-PLA2 is a significant therapeutic target for cardiovascular diseases. Potent and selective inhibitors, such as this compound, are valuable tools for studying the enzyme's function and for the development of novel therapeutics.

Lp-PLA2 Signaling Pathway in Atherosclerosis

The following diagram illustrates the central role of Lp-PLA2 in the progression of atherosclerosis. Lp-PLA2, associated with LDL particles, acts on oxidized LDL (oxLDL) in the arterial intima, producing lysophosphatidylcholine (Lyso-PC) and other pro-inflammatory mediators. These products then promote the recruitment of immune cells and further inflammation, contributing to the development of atherosclerotic plaques.

Caption: Lp-PLA2 signaling cascade in atherosclerosis.

Quantitative Data for this compound

The inhibitory potency of this compound against recombinant human Lp-PLA2 (rhLp-PLA2) has been determined and is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the efficacy of an inhibitor.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound (Compound 14) | rhLp-PLA2 | Enzymatic | 0.4[7] |

Experimental Protocols

A fluorometric assay is a common and sensitive method for measuring Lp-PLA2 activity and for screening inhibitors. The principle of this assay is based on the enzymatic hydrolysis of a quenched fluorescent substrate. When the substrate is cleaved by Lp-PLA2, a fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of an Lp-PLA2 inhibitor.

Caption: Workflow for Lp-PLA2 inhibitor IC50 determination.

Protocol 1: In Vitro Lp-PLA2 Enzymatic Assay

This protocol describes a method for measuring the activity of recombinant human Lp-PLA2 (rhLp-PLA2) using a fluorogenic substrate.

A. Materials and Reagents

-

Recombinant Human Lp-PLA2 (rhLp-PLA2)

-

Lp-PLA2 fluorogenic substrate (e.g., a quenched PED6 analog)

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

DMSO (for dissolving compounds)

-

Black, flat-bottom 96-well microplate

-

Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate)

-

Standard laboratory equipment (pipettes, tubes, etc.)

B. Reagent Preparation

-

Assay Buffer: Prepare the assay buffer and ensure the pH is adjusted to 7.4. Store at 4°C.

-

Enzyme Solution: Prepare a working solution of rhLp-PLA2 in assay buffer. The final concentration should be determined empirically, but a starting point of 2X the final desired concentration is recommended. Keep on ice.

-

Substrate Solution: Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate. Protect from light.

C. Assay Procedure

-

Add 50 µL of assay buffer to all wells of the 96-well plate.

-

Add 25 µL of assay buffer to the "blank" and "100% activity" control wells.

-

Add 25 µL of the 2X enzyme solution to the "100% activity" control wells and all test wells.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

Protocol 2: this compound Inhibition Assay (IC50 Determination)

This protocol details the steps to determine the IC50 value of this compound.

A. Additional Materials

-

This compound

B. Reagent Preparation

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in 100% DMSO to create a range of concentrations. Then, dilute these further in assay buffer to achieve the desired final concentrations in the assay with a consistent, low percentage of DMSO (e.g., <1%).

C. Assay Procedure

-

To the wells of a 96-well plate, add the following:

-

Blank wells: 75 µL of assay buffer.

-

Control wells (100% activity): 50 µL of assay buffer + 25 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.

-

Inhibitor wells: 50 µL of assay buffer + 25 µL of the serially diluted this compound solutions.

-

-

Add 25 µL of the 2X enzyme solution to the control and inhibitor wells.

-

Mix gently and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

-

Immediately measure the fluorescence intensity as described in Protocol 1.

D. Data Analysis

-

Calculate the rate of reaction: For each well, determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 x [1 - (Rate of inhibitor well - Rate of blank well) / (Rate of control well - Rate of blank well)]

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

References

- 1. mdpi.com [mdpi.com]

- 2. labcorp.com [labcorp.com]

- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipoprotein-associated phospholipase A(2) and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lp-PLA2-IN-14 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade, particularly in the context of cardiovascular diseases such as atherosclerosis.[1] It is primarily produced by inflammatory cells like macrophages, lymphocytes, and foam cells.[1] Lp-PLA2 circulates in the bloodstream predominantly bound to low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[2] The enzyme's pro-inflammatory effects are mediated through the hydrolysis of oxidized phospholipids on LDL particles, which generates potent pro-inflammatory mediators, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[1] These products contribute to the recruitment of leukocytes, activation of immune responses, and the formation of foam cells, all of which are critical steps in the development and progression of atherosclerotic plaques.[3]

Lp-PLA2-IN-14 is a potent inhibitor of Lp-PLA2 with a pIC50 of 8.4 against the recombinant human enzyme.[4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to investigate the biological roles of Lp-PLA2 and the therapeutic potential of its inhibition.

Data Presentation

Inhibitor Activity

| Compound | Target | IC50 / pIC50 | Assay Type | Reference |

| This compound | rhLp-PLA2 | pIC50 = 8.4 | Enzymatic Assay | [4] |

| Darapladib | Lp-PLA2 | IC50 = 0.25 nM | Enzymatic Assay |

Cellular Activity of Lp-PLA2 Inhibitors (Darapladib as a reference)

| Cell Line | Treatment | Concentration | Time | Observed Effect | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | Angiotensin II + Darapladib | 10 - 100 nM | 1 - 48 h | Inhibition of NLRP3 inflammasome activation and IL-1β secretion. | [5] |

| ApoE-deficient mouse macrophages | Darapladib | 50 mg/kg/day (in vivo) | 6 weeks | Reduced expression of MCP-1, VCAM-1, and TNF-α. | [6] |

| Human Monocytic Cell Line (THP-1) | OA-NO2 (induces Lp-PLA2 inhibition) | Not Applicable | 24 h | Downregulation of Lp-PLA2 expression via inhibition of p42/p44 MAPK and NF-κB pathways. | [7] |

Signaling Pathways and Experimental Workflow

Lp-PLA2 Signaling Pathway in Macrophages

Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce pro-inflammatory mediators that activate NF-κB and the NLRP3 inflammasome, leading to inflammation.

Experimental Workflow for Assessing this compound Efficacy

Caption: A general workflow for studying the effects of this compound on macrophage inflammation in vitro.

Experimental Protocols

Preparation of this compound Stock Solution